

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dihydroxyquinoline

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Compound of Interest

Compound Name: 2,6-Dihydroxyquinoline

Cat. No.: B021656

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Introduction

2,6-Dihydroxyquinoline ($C_9H_7NO_2$), a heterocyclic aromatic organic compound, holds significant interest within the realms of medicinal chemistry and drug development.^[1] Its quinoline core is a prevalent scaffold in numerous biologically active molecules. The spectroscopic characterization of **2,6-dihydroxyquinoline** is paramount for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties, which are critical for predicting its interactions with biological targets. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, grounded in the fundamental principles of spectroscopic interpretation and supported by established experimental protocols.

A crucial aspect of **2,6-dihydroxyquinoline**'s chemistry is its existence in a tautomeric equilibrium with its more stable keto form, 6-hydroxy-2(1H)-quinolinone.^{[2][3][4]} This lactam-lactim tautomerism, involving the migration of a proton between the oxygen and nitrogen atoms, profoundly influences the molecule's spectroscopic signature. In solution, the equilibrium overwhelmingly favors the 6-hydroxy-2(1H)-quinolinone form, and therefore, the spectroscopic data presented and interpreted herein primarily reflects this more stable tautomer.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual nuclei, primarily ^1H and ^{13}C .

^1H NMR Spectroscopy

Proton NMR (^1H NMR) spectroscopy of 6-hydroxy-2(1H)-quinolinone reveals distinct signals for each of the non-exchangeable protons in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the quinoline ring, as well as by the anisotropic effects of the aromatic system.

Data Summary: ^1H NMR of 6-hydroxy-2(1H)-quinolinone

Proton	Chemical Shift (δ , ppm) (DMSO-d ₆)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.3	d	~9.5
H-4	~7.7	d	~9.5
H-5	~7.2	d	~8.5
H-7	~6.8	dd	~8.5, ~2.5
H-8	~6.7	d	~2.5
N-H	~11.6	br s	-
O-H	~9.4	br s	-

Note: The exact chemical shifts can vary slightly depending on the concentration and purity of the sample.

Interpretation of the ^1H NMR Spectrum:

- Aromatic Protons: The protons on the benzenoid ring (H-5, H-7, and H-8) appear in the aromatic region of the spectrum. The ortho- and para-positions relative to the hydroxyl group are shielded, resulting in upfield shifts compared to unsubstituted quinolinone.

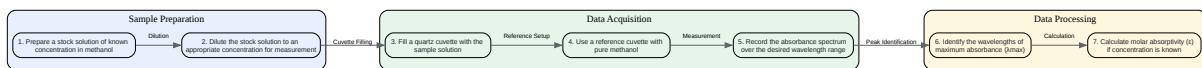
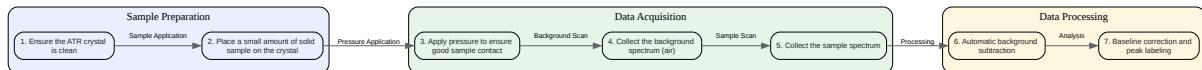
- Pyridinone Protons: The protons on the pyridinone ring (H-3 and H-4) exhibit a characteristic AX spin system with a large coupling constant, typical for vicinal protons on a double bond.
- Labile Protons: The N-H and O-H protons appear as broad singlets and their chemical shifts are highly dependent on solvent, temperature, and concentration due to hydrogen bonding.

Experimental Protocol for ^1H NMR Spectroscopy

A standardized protocol for acquiring high-quality ^1H NMR spectra of quinolinone derivatives is essential for reproducibility and accurate structural elucidation.

Diagram of the ^1H NMR Experimental Workflow:





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